Lipophilicity Shift (XLogP3) Between 2-Chlorobenzyl and Unsubstituted Benzyl Congeners
Replacement of the benzyl‑oxy group with a 2‑chlorobenzyl‑oxy group elevates the computed lipophilicity (XLogP3) from 3.5 (1-(8-(benzyloxy)quinolin-2-yl)piperidine-4-carboxamide) to 4.1 for the target compound, representing a ΔXLogP3 of +0.6 log units [1]. This shift translates into an approximately 4‑fold theoretical increase in octanol/water partition, which can enhance passive blood–brain barrier permeability for CNS targets while simultaneously elevating the risk of plasma protein binding and CYP450‑mediated clearance [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide: XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A +0.6 logP increase predicts a meaningful difference in CNS penetration potential, making the 2-chlorobenzyl analog more suitable for neurodegenerative disease targets that require efficient brain exposure.
- [1] PubChem Compound Summary for CID 18570705 (target compound) and CID entry for 1-(8-(benzyloxy)quinolin-2-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
